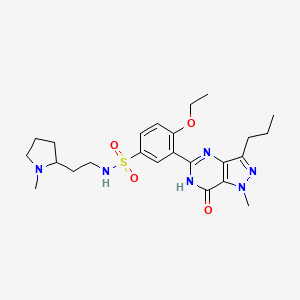

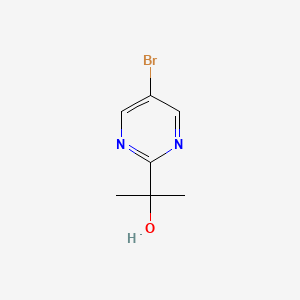

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Descripción general

Descripción

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a reactant in the preparation of aminobenzimidazole urea, which serves as an antibacterial agent .

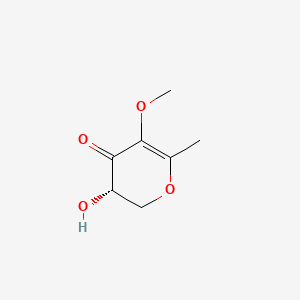

Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyrimidin-2-yl)propan-2-ol” is characterized by the presence of a bromopyrimidinyl group attached to a propan-2-ol group . The InChI code for this compound is1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H . Chemical Reactions Analysis

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a reactant in the preparation of aminobenzimidazole urea, an antibacterial agent . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromopyrimidin-2-yl)propan-2-ol” include a predicted boiling point of 269.3±20.0 °C and a predicted density of 1.553±0.06 g/cm3 . The pKa of the compound is predicted to be 13.36±0.29 .Aplicaciones Científicas De Investigación

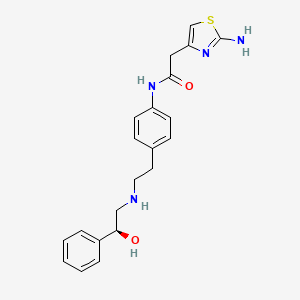

Application in Antibacterial Agent Synthesis

- Summary of Application: “2-(5-Bromopyrimidin-2-yl)propan-2-ol” is used as a reactant in the preparation of aminobenzimidazole urea, which is an antibacterial agent .

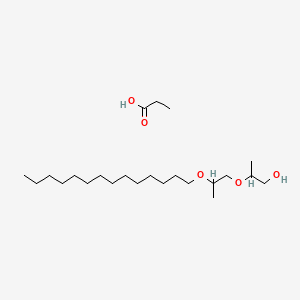

Use as a Biochemical Reagent

- Summary of Application: “5-Bromopyridin-2-ol”, a similar compound, is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Use in Organic Synthesis

- Summary of Application: “2-(5-Bromopyrimidin-2-yl)propan-2-ol” is used as a building block in organic synthesis .

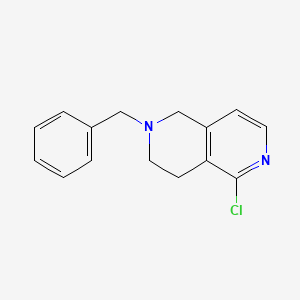

Use in the Preparation of 2-(5-bromopyrimidin-2-yl)propan-2-amine Hydrochloride

- Summary of Application: “2-(5-Bromopyrimidin-2-yl)propan-2-ol” can be used in the preparation of "2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride" .

Use in the Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Summary of Application: A similar compound, “5-Bromopyrimidine”, has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Use in Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol

Propiedades

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQILHYEBYWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyrimidin-2-yl)propan-2-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)